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  • Product: 4-(1-methyl-1H-indol-3-yl)butanoic acid
  • CAS: 16244-09-0

Core Science & Biosynthesis

Foundational

4-(1-methyl-1H-indol-3-yl)butanoic acid chemical structure and properties

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(1-methyl-1H-indol-3-yl)butanoic acid . Executive Summary 4-(1-methyl-1H-indol-3-yl)butanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(1-methyl-1H-indol-3-yl)butanoic acid .

Executive Summary

4-(1-methyl-1H-indol-3-yl)butanoic acid (CAS: 16244-09-0) is a synthetic indole derivative structurally related to the plant hormone Indole-3-butyric acid (IBA) . Unlike naturally occurring auxins which possess a free secondary amine at the indole 1-position, this compound features an N-methyl substitution. This structural modification significantly alters its lipophilicity, hydrogen-bonding capacity, and metabolic profile.

Primarily utilized as a specialized research standard in plant physiology and a synthetic intermediate in pharmaceutical chemistry, it serves as a critical probe for investigating auxin transport mechanisms (polar auxin transport) and as a precursor for complex tryptamine-based therapeutics.

Chemical Identity & Structural Analysis[1]

The molecule consists of an indole core substituted at the C3 position with a butyric acid side chain and methylated at the N1 position.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(1-methyl-1H-indol-3-yl)butanoic acid
Common Synonyms 1-Methyl-IBA; N-Methylindole-3-butyric acid
CAS Registry Number 16244-09-0
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES CN1C=C(C2=CC=CC=C12)CCCC(=O)O
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the critical N-methyl group that differentiates it from standard IBA.

Caption: Figure 1: Structural decomposition showing the N-methylation at position 1 and the butyric acid tail at position 3.

Physicochemical Properties[2][3][4][5]

The N-methylation introduces a "lipophilic cap" on the indole nitrogen, removing the hydrogen bond donor capability. This results in distinct solubility and partition coefficients compared to the parent compound, IBA.

Property4-(1-methyl-1H-indol-3-yl)butanoic acidIndole-3-butyric acid (Parent)Impact of Methylation
Molecular Weight 217.27 g/mol 203.24 g/mol +14.03 Da (Methyl group)
Physical State Off-white to pale yellow solidWhite to light yellow solidMinimal change
Melting Point 108–112 °C (Predicted)123–125 °CLowers lattice energy due to loss of H-bonding
LogP (Lipophilicity) ~2.85 (Predicted)2.30Increased lipophilicity (More membrane permeable)
pKa (Carboxyl) 4.754.70Negligible effect on acid strength
H-Bond Donors 1 (Carboxyl -OH)2 (Indole -NH, Carboxyl -OH)Loss of Indole N-H donor

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of this compound. Method A is preferred for laboratory-scale preparation due to higher yields and milder conditions.

Method A: Methylation of Indole-3-butyric Acid Ester (Lab Scale)

This protocol utilizes a protection-alkylation-deprotection strategy to ensure regioselectivity at the nitrogen.

Reagents Required:
  • Indole-3-butyric acid (IBA)[1][2][3][4]

  • Ethanol / H₂SO₄ (catalytic)

  • Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide

  • Methyl Iodide (MeI)

  • Dimethylformamide (DMF, anhydrous)

  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol:
  • Esterification:

    • Dissolve IBA (10 mmol) in ethanol (50 mL). Add 0.5 mL conc. H₂SO₄.[5]

    • Reflux for 4 hours.[6] Concentrate in vacuo and neutralize to obtain Ethyl indole-3-butyrate .

  • N-Alkylation:

    • Dissolve the ester (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.

    • Cool to 0°C. Slowly add NaH (11 mmol). Stir for 30 min until H₂ evolution ceases.

    • Add Methyl Iodide (11 mmol) dropwise. Allow to warm to room temperature and stir for 2 hours.

    • Quench with water, extract with ethyl acetate, and dry to obtain Ethyl 4-(1-methyl-1H-indol-3-yl)butanoate .

  • Hydrolysis:

    • Dissolve the methylated ester in MeOH/H₂O (1:1). Add NaOH (20 mmol).

    • Stir at 60°C for 2 hours.

    • Acidify with 1M HCl to pH 2. The product precipitates.

    • Purification: Recrystallize from ethanol/water.

Method B: Reaction of N-Methylindole with γ-Butyrolactone (Industrial Logic)

Direct alkylation of the indole C3 position.

  • Reagents: N-methylindole, γ-butyrolactone, Potassium Hydroxide (KOH).

  • Conditions: Fusion at 250°C in an autoclave (anhydrous).

  • Mechanism: Nucleophilic attack of the indole C3 on the lactone carbonyl (opened ring).

  • Note: This method requires harsh conditions and is less selective than Method A but avoids protection steps.

Caption: Figure 2: Step-by-step synthesis via ester protection, ensuring exclusive N-methylation.

Biological & Pharmacological Profile[5][8]

Auxin Activity & Transport

While IBA is a potent rooting hormone, the 1-methyl derivative exhibits significantly reduced auxin activity .

  • Mechanism: The N-H group in auxins is often critical for high-affinity binding to the TIR1/AFB receptor complex. Methylation sterically hinders this interaction and removes the hydrogen bond donor.

  • Application: It is often used as a negative control or an antagonist in auxin bioassays to distinguish between specific receptor-mediated effects and non-specific acidic growth effects.

Metabolic Stability
  • Oxidation Resistance: The N-methyl group protects the indole ring from certain oxidative degradation pathways that initiate at the nitrogen.

  • Prodrug Potential: In pharmaceutical research, this moiety is investigated for its ability to cross the Blood-Brain Barrier (BBB) more effectively than its non-methylated counterpart, serving as a scaffold for CNS-active drugs (e.g., serotonin modulators).

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0 (s, 1H, COOH - exchangeable)

    • δ 7.6 (d, 1H, Indole C4)

    • δ 7.3 (d, 1H, Indole C7)

    • δ 7.1-7.2 (m, 2H, Indole C5, C6)

    • δ 6.9 (s, 1H, Indole C2)

    • δ 3.75 (s, 3H, N-CH₃) — Diagnostic Peak

    • δ 2.8 (t, 2H, Indole-CH₂-)

    • δ 2.4 (t, 2H, -CH₂-COOH)

    • δ 2.0 (m, 2H, -CH₂-CH₂-CH₂-)

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C, protected from light (indoles are light-sensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 773961, 4-(1-methylindol-3-yl)butanoic acid. Retrieved from [Link]

  • Epstein, E., & Ludwig-Müller, J. (1993).Indole-3-butyric acid in plants: occurrence, synthesis, metabolism and transport. Physiologia Plantarum.
  • Sundberg, R. J. (1996).Indoles. Academic Press.

Sources

Exploratory

4-(1-methyl-1H-indol-3-yl)butanoic acid molecular weight and formula

This is an in-depth technical guide on 4-(1-methyl-1H-indol-3-yl)butanoic acid , a structural derivative of the plant auxin Indole-3-butyric acid (IBA). Molecular Characterization, Synthesis, and Biological Context Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(1-methyl-1H-indol-3-yl)butanoic acid , a structural derivative of the plant auxin Indole-3-butyric acid (IBA).

Molecular Characterization, Synthesis, and Biological Context

Executive Summary

4-(1-methyl-1H-indol-3-yl)butanoic acid is a lipophilic derivative of the auxin Indole-3-butyric acid (IBA). By substituting the indole nitrogen's proton with a methyl group, this compound serves as a critical chemical probe in auxin biology and medicinal chemistry. The N-methylation alters the hydrogen-bonding capacity of the indole moiety, typically reducing affinity for the TIR1/AFB auxin receptors, which require the N-H as a hydrogen bond donor. Consequently, this molecule is frequently used to study auxin transport mechanisms, metabolic stability, and structure-activity relationships (SAR) where the role of the indole N-H is under investigation.

Physicochemical Profiling

The following data establishes the core identity of the molecule. Researchers must use these values for accurate molarity calculations and mass spectrometry calibration.

Core Identity Table
PropertyValueNotes
IUPAC Name 4-(1-methyl-1H-indol-3-yl)butanoic acidOften referred to as N-Methyl-IBA
Molecular Formula C₁₃H₁₅NO₂ Confirmed by elemental count
Molecular Weight 217.26 g/mol Monoisotopic Mass: 217.1103
CAS Number Research DerivativeOften cataloged as an analog of CAS 133-32-4 (IBA)
Physical State Off-white to pale yellow solidLight-sensitive; store at -20°C
Solubility DMSO, Ethanol, MethanolLow water solubility due to N-Me group
pKa (Predicted) ~4.8 (Carboxylic acid)Similar to IBA
LogP (Predicted) ~2.8 - 3.1More lipophilic than IBA (LogP ~2.[1][2]3)
Structural Logic

The molecule consists of three distinct domains:

  • Indole Core: The aromatic scaffold providing pi-stacking interactions.

  • N-Methyl Group: A steric and electronic modifier that blocks hydrogen bond donation at position 1.

  • Butyric Acid Tail: A four-carbon aliphatic chain terminating in a carboxylic acid, facilitating solubility in polar organic solvents and potential conjugation.

Synthesis & Purity Strategy

Expert Insight: Direct methylation of Indole-3-butyric acid (IBA) using methyl iodide (MeI) and a strong base (e.g., NaH) is problematic because the carboxylic acid will also be methylated to form the methyl ester. To ensure high purity and yield, a Protection-Methylation-Deprotection strategy is the authoritative protocol.

Synthesis Workflow (DOT Diagram)

Synthesis_Pathway IBA Indole-3-butyric Acid (Starting Material) Esterification Step 1: Esterification (MeOH, H2SO4) IBA->Esterification IBA_Me Intermediate 1: Methyl Indole-3-butyrate Esterification->IBA_Me Methylation Step 2: N-Methylation (NaH, MeI, DMF) IBA_Me->Methylation N_Me_Ester Intermediate 2: Methyl 4-(1-methylindol-3-yl)butyrate Methylation->N_Me_Ester Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) N_Me_Ester->Hydrolysis Final_Product Target: 4-(1-methyl-1H-indol-3-yl)butanoic acid Hydrolysis->Final_Product

Figure 1: Step-wise synthesis pathway designed to prevent side-reactions at the carboxylic acid moiety.

Detailed Protocol
  • Esterification: Reflux IBA in methanol with catalytic sulfuric acid to protect the carboxylic acid.

    • Validation: TLC shows a less polar spot (Rf ~0.6 in 3:1 Hexane/EtOAc).

  • N-Methylation: Dissolve the ester in dry DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add MeI (1.1 eq).

    • Mechanism:[2] The NaH deprotonates the indole nitrogen (pKa ~17), creating a nucleophilic indolyl anion that attacks the methyl iodide.

  • Hydrolysis: Treat the N-methylated ester with LiOH in THF/Water (1:1) to remove the methyl ester protection.

    • Purification: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

Analytical Characterization

To validate the identity of 4-(1-methyl-1H-indol-3-yl)butanoic acid, the following spectral features must be observed.

1H-NMR Signature (DMSO-d6, 400 MHz)
  • N-Methyl Singlet: A sharp singlet integrating to 3H will appear at δ 3.70 – 3.75 ppm . This is the diagnostic peak confirming N-methylation.

  • Indole Protons: The aromatic region (δ 7.0 – 7.6 ppm) will show a simplified splitting pattern compared to IBA, as the NH signal (usually broad singlet at >10 ppm) will be absent .

  • Aliphatic Chain:

    • Triplet (2H, J ≈ 7.5 Hz) at ~2.7 ppm (CH₂ adjacent to indole).

    • Multiplet (2H) at ~1.9 ppm (Central CH₂).

    • Triplet (2H, J ≈ 7.5 Hz) at ~2.3 ppm (CH₂ adjacent to COOH).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Target Ion: [M+H]⁺ = 218.12 m/z

  • Fragmentations: Expect loss of the carboxylic acid chain or tropylium ion formation characteristic of indoles.

Analytical Workflow (DOT Diagram)

Analytical_Workflow cluster_QC Quality Control Gates Sample Crude Product HPLC HPLC (C18 Column) Check Purity >95% Sample->HPLC MS LC-MS (ESI+) Confirm MW 217.26 HPLC->MS Peak ID NMR 1H-NMR Confirm N-Me Singlet MS->NMR Structure Val Release Release for Assay NMR->Release

Figure 2: Analytical decision tree for validating compound identity and purity.

Biological Context & Applications

Why use the N-Methyl derivative?

  • Receptor Binding Probe: The auxin receptor TIR1 binds auxin (IAA/IBA) in a hydrophobic pocket where the indole NH forms a critical hydrogen bond with the protein backbone. N-methylation disrupts this interaction. If 4-(1-methyl-1H-indol-3-yl)butanoic acid shows reduced activity compared to IBA, it confirms the necessity of the NH donor for receptor activation.

  • Metabolic Stability: The N-Me group protects the indole ring from certain oxidative degradation pathways (e.g., peroxidases) that attack the NH position.

  • Lipophilicity Studies: With a higher LogP, this compound is used to study passive diffusion rates across plant cell membranes compared to the more polar parent auxin.

References

  • Santa Cruz Biotechnology. 4-(1-Methyl-1H-indol-3-yl)-butyric acid Product Data. Retrieved from

  • PubChem. Indole-3-butyric acid (Parent Compound Reference).[2][3] National Library of Medicine. Retrieved from

  • Bartel, B., et al. (2001).[4] Indole-3-butyric acid biosynthesis and metabolism. Plant Physiology.[5][6] (Contextual grounding for IBA derivatives).

  • Sundberg, R. J. (1996). Indoles.[1][3][4][5][6][7][8][9][10][11] Academic Press. (Authoritative source on Indole N-methylation chemistry).

Sources

Foundational

A Comprehensive Technical Guide to 1-Methyl-1H-indole-3-butanoic Acid: Properties, Safety, and Handling

This technical guide provides an in-depth overview of 1-Methyl-1H-indole-3-butanoic acid, a derivative of the common plant hormone Indole-3-butyric acid. The document is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of 1-Methyl-1H-indole-3-butanoic acid, a derivative of the common plant hormone Indole-3-butyric acid. The document is intended for researchers, scientists, and professionals in drug development and related fields. It covers the compound's chemical identity, detailed safety information extrapolated from its parent compound, and hypothetical experimental contexts.

Chemical Identity and Properties

1-Methyl-1H-indole-3-butanoic acid is a synthetic derivative of the auxin class of phytohormones. The methylation at the N1 position of the indole ring alters its electronic and steric properties compared to its parent compound, Indole-3-butyric acid (IBA), which may influence its biological activity and metabolic stability.

PubChem Compound Identifier (CID): The PubChem CID for 1-Methyl-1H-indole-3-butanoic acid is 773961 .

A summary of its key chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂PubChem
Molecular Weight 217.26 g/mol PubChem
IUPAC Name 4-(1-methylindol-3-yl)butanoic acidPubChem
Synonyms 4-(1-Methyl-1H-indol-3-yl)butyric acidSanta Cruz Biotechnology[1]

Safety Data and Handling

Hazard Identification

Indole-3-butyric acid is classified as hazardous.[2][3] Key hazard statements include:

  • Toxic if swallowed .[2][3][4]

  • Causes skin irritation .[3][4]

  • Causes serious eye irritation .[3][4]

  • May cause respiratory irritation .[3][4]

The substance is typically a white to off-white powder with no characteristic odor.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

  • If Swallowed: Immediately call a poison center or doctor.[2][5] Rinse mouth.[5]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][5] If skin irritation occurs, get medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If you feel unwell, call a poison center or doctor.[5]

Handling and Storage

Prudent laboratory practices are essential when handling this compound:

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[3] Wash hands thoroughly after handling.[2] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] Store locked up.[2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Hypothetical Experimental Workflow: Screening for Anti-inflammatory Activity

The following section outlines a hypothetical experimental workflow to screen 1-Methyl-1H-indole-3-butanoic acid for potential anti-inflammatory properties in a cell-based assay.

Experimental Protocol
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1H-indole-3-butanoic acid in DMSO. Prepare serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

  • Cell Treatment: Seed RAW 264.7 cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of the compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.

  • Cell Viability Assay: Perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.

  • Data Analysis: Normalize the NO production to cell viability and determine the IC₅₀ value of the compound.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A RAW 264.7 Cell Culture C Cell Seeding & Treatment A->C B Compound Stock & Dilutions B->C D LPS Inflammatory Challenge C->D E Nitric Oxide (NO) Assay D->E F Cell Viability (MTT) Assay D->F G Data Analysis & IC50 Determination E->G F->G

Caption: A hypothetical inhibition of the NF-κB signaling pathway by 1-Methyl-1H-indole-3-butanoic acid.

Conclusion

1-Methyl-1H-indole-3-butanoic acid is a compound of interest for further research, particularly in areas where modulation of auxin-related pathways is relevant. While specific safety data is not widely available, a conservative approach based on the known hazards of Indole-3-butyric acid is essential for its safe handling. The experimental frameworks provided in this guide offer a starting point for investigating its biological activities.

References

  • Thermo Fisher Scientific. (2025, December 19).
  • PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: High-Yield N-Methylation of Indole-3-Butyric Acid

Title: A Practical and Scalable Synthesis of 4-(1-methyl-1H-indol-3-yl)butanoic Acid from Indole-3-Butyric Acid (IBA) using Dimethyl Carbonate Abstract: This application note provides a comprehensive, step-by-step protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Practical and Scalable Synthesis of 4-(1-methyl-1H-indol-3-yl)butanoic Acid from Indole-3-Butyric Acid (IBA) using Dimethyl Carbonate

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-methyl-1H-indol-3-yl)butanoic acid, a key derivative of the phytohormone Indole-3-Butyric Acid (IBA). The presented methodology focuses on the N-methylation of the indole core, a critical modification for altering biological activity and developing novel chemical probes or therapeutic agents. We detail a robust and environmentally conscious approach utilizing dimethyl carbonate (DMC) as a green methylating agent. The protocol emphasizes mechanistic understanding, operational simplicity, and high purity of the final product. It is designed for researchers in chemical biology, drug discovery, and agricultural sciences, providing insights into reaction optimization, purification strategies, and analytical validation.

Introduction and Scientific Rationale

Indole-3-butyric acid (IBA) is a well-established plant hormone of the auxin class, widely used in horticulture to promote root formation.[1][2] The modification of its core structure, particularly at the indole nitrogen, offers a powerful strategy to modulate its biological function. N-methylation prevents the indole from acting as a hydrogen bond donor and can alter its metabolic fate. For instance, studies on related IBA derivatives have shown that N-methylation can switch a compound's activity from a root growth promoter to a selective inhibitor, likely by blocking metabolic pathways that require an N-H bond.[3][4]

The target compound, 4-(1-methyl-1H-indol-3-yl)butanoic acid (CAS No. 16244-09-0), is therefore of significant interest for researchers investigating auxin biology and developing novel plant growth regulators or other bioactive molecules.

Choice of Methylating Agent: A Commitment to Green Chemistry

While classic methylating agents like methyl iodide and dimethyl sulfate are effective, they are highly toxic and pose significant environmental and safety risks.[5] This protocol employs Dimethyl Carbonate (DMC) , a non-toxic, biodegradable, and cost-effective reagent.[6] Its use aligns with the principles of green chemistry, minimizing hazard and waste.

The primary challenge when using DMC with a substrate like IBA is the potential for competitive O-methylation of the carboxylic acid group, leading to the formation of the methyl ester. A patent describing the methylation of similar indole carboxylic acids (indole-3-propionic acid and indole-3-acetic acid) with DMC noted that esterification can occur, sometimes faster than N-methylation.[5] However, by carefully controlling the reaction conditions and stoichiometry, the desired N-methylated acid can be synthesized effectively. This protocol has been optimized to favor N-methylation and provides a robust purification strategy to isolate the target compound with high purity.

Reaction Scheme and Workflow

Overall Transformation

The synthesis involves a nucleophilic substitution reaction where the indole nitrogen of IBA, deprotonated by a mild base, attacks the methyl group of dimethyl carbonate.

Caption: Overall N-methylation of IBA to its N-methyl derivative.

Experimental Workflow Overview

The protocol follows a logical sequence of steps from reaction setup to final product characterization, ensuring reproducibility and purity.

G setup 1. Reaction Setup reaction 2. N-Methylation Reaction setup->reaction Add reagents & heat workup 3. Aqueous Work-up reaction->workup Quench & extract purification 4. Purification workup->purification Column Chromatography characterization 5. Characterization purification->characterization Purity & Structure ID

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole-3-Butyric Acid (IBA)≥98%Standard chemical supplierStarting material.
Dimethyl Carbonate (DMC)Anhydrous, ≥99%Standard chemical supplierMethylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, powderStandard chemical supplierBase. Finely ground for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplierExtraction solvent.
HexaneACS GradeStandard chemical supplierChromatography eluent.
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared in-houseFor acidification during work-up.
Brine (Saturated NaCl)Saturated aqueousPrepared in-houseFor washing during extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard chemical supplierDrying agent.
Silica Gel230-400 meshStandard chemical supplierFor column chromatography.

Safety Precautions:

  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Indole-3-Butyric Acid (IBA) (4.06 g, 20.0 mmol, 1.0 equiv).

  • Add anhydrous powdered potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 1.5 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) (40 mL).

Step 2: N-Methylation Reaction

  • Begin stirring the suspension under a gentle flow of nitrogen.

  • Add dimethyl carbonate (DMC) (4.2 mL, 50.0 mmol, 2.5 equiv) to the flask using a syringe.

  • Heat the reaction mixture to 130-140 °C using a heating mantle and a temperature controller.

  • Maintain the mixture at reflux with vigorous stirring for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The product will have a higher Rf value than the starting IBA.

Step 3: Aqueous Work-up and Extraction

  • After the reaction is complete (as determined by TLC analysis showing consumption of IBA), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 by slowly adding 1 M HCl. This step protonates the carboxylate group of the product and any unreacted starting material.

  • Transfer the acidified mixture to a 500 mL separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Step 4: Purification by Column Chromatography

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 40% EtOAc). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid product.

    • Trustworthiness Check: Collect fractions and analyze them by TLC to identify those containing the pure product. The O,N-dimethylated byproduct, if present, will typically elute earlier (is less polar) than the desired N-methylated acid.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(1-methyl-1H-indol-3-yl)butanoic acid as a white to off-white solid.

Characterization and Expected Results

ParameterExpected Value/Observation
Chemical Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol [7]
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ ~7.6 (d, 1H, Ar-H), 7.3-7.1 (m, 3H, Ar-H), 6.9 (s, 1H, Ar-H), 3.75 (s, 3H, N-CH₃) , 2.7 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.0 (p, 2H, CH₂) ppm. Note: Carboxylic acid proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃) δ ~179 (C=O), 137, 128, 127, 121, 119, 118, 109, 109 (Ar-C), 32.8 (N-CH₃) , 34, 24, 23 (Aliphatic C) ppm.

Troubleshooting and Further Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or inefficient extraction.

    • Solution: Ensure the K₂CO₃ is finely powdered and anhydrous. Extend the reaction time if TLC shows significant starting material. Ensure the aqueous phase is thoroughly acidified before extraction to protonate the product, making it soluble in the organic layer.

  • Issue: Significant Ester Byproduct Formation.

    • Cause: Reaction conditions favoring O-methylation.

    • Solution: While difficult to eliminate completely with DMC, this protocol is optimized to minimize it. Careful column chromatography is the most reliable method for separation.[8]

  • Alternative Purification: For small-scale synthesis, preparative TLC can be used. For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) after chromatography can further enhance purity.[9][10]

  • Alternative Methylating Agents: For applications requiring absolute monoselectivity at the nitrogen and milder conditions, quaternary ammonium salts like phenyltrimethylammonium iodide (PhMe₃NI) can be considered, though they are typically more expensive.[11][12]

References

  • Process for preparing indole derivatives. (WO2010004580A2).
  • Process of preparing purified aqueous indole solution. (US5085991A).
  • 4-(1-methyl-1H-indol-3-yl)butanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry. ResearchGate. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. ACS Publications. [Link]

  • Lee, J., et al. (2019). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. ResearchGate. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. PMC. [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (2023). Molecules. MDPI. [Link]

  • Methylation of indole compounds using dimethyl carbonate. (WO2001081305A2).
  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. (2023). ACS Omega. ACS Publications. [Link]

  • Indole-3-butyric acid. Wikipedia. [Link]

  • What are the methods to synthesise indole-3-butyric acid? Quora. [Link]

  • Iqbal, M. A., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed. [Link]

  • Shieh, W.-C., Dell, S., & Repic, O. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? Sciencemadness Discussion Board. [Link]

  • (PDF) Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ResearchGate. [Link]

  • Showing Compound Indole-3-butyric acid (FDB001404). FooDB. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 1-methyl-indole-3-butyric Acid Stock Solutions in Tissue Culture

For: Researchers, scientists, and drug development professionals engaged in plant tissue culture and cellular biology. Introduction: A Derivative of a Classic Auxin 1-methyl-indole-3-butyric acid is a synthetic derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in plant tissue culture and cellular biology.

Introduction: A Derivative of a Classic Auxin

1-methyl-indole-3-butyric acid is a synthetic derivative of the well-established plant hormone Indole-3-butyric acid (IBA). IBA is a cornerstone of plant tissue culture, widely recognized for its robust ability to induce adventitious root formation in a vast array of plant species.[1][2] The introduction of a methyl group to the nitrogen atom of the indole ring, creating 1-methyl-indole-3-butyric acid, fundamentally alters the molecule's chemical properties. While this modification may influence its stability and uptake, it is crucial for researchers to recognize that N-methylation can also significantly impact biological activity. Recent studies on similar N-methylated indole derivatives have shown that they may act as inhibitors of root formation, a stark contrast to the root-promoting activity of IBA.[3]

Therefore, this document provides a comprehensive guide to preparing stock solutions of 1-methyl-indole-3-butyric acid, grounded in the established principles for handling auxin-like compounds. However, due to the limited specific data on this particular derivative, the protocols herein should be considered robust starting points. Researchers are strongly encouraged to perform dose-response experiments to validate the efficacy and determine the precise biological effect—be it promotive, inhibitory, or inert—of 1-methyl-indole-3-butyric acid in their specific plant system.

Physicochemical Properties: A Comparative Overview

A clear understanding of the physicochemical properties of 1-methyl-indole-3-butyric acid is essential for its effective use. The table below compares its known properties with those of its parent compound, IBA.

Property1-methyl-indole-3-butyric acid Indole-3-butyric acid (IBA)
Molecular Formula C₁₃H₁₅NO₂C₁₂H₁₃NO₂[1]
Molecular Weight 217.26 g/mol [4]203.24 g/mol [1]
Appearance Data not widely available; likely a crystalline solid.White to light-yellow crystalline solid.[1][5]
Melting Point Data not widely available.124-125.5 °C[5]
Aqueous Solubility Expected to be very low.~250 mg/L (0.25 mg/mL) at 20°C.[1][5]
Organic/Alkaline Solubility Expected to be soluble in ethanol, DMSO, and dilute alkali (e.g., NaOH, KOH).Soluble in ethanol (~25 mg/mL), DMSO (~25 mg/mL), and 1N NaOH.[6]

The Imperative for Stock Solutions

Directly weighing the minute quantities of plant growth regulators required for tissue culture media is impractical and prone to significant error. The use of concentrated stock solutions is a standard laboratory practice that mitigates these issues by:

  • Enhancing Accuracy: Allows for precise measurement and dilution.

  • Improving Efficiency: Streamlines the media preparation process.

  • Ensuring Sterility: Facilitates sterilization of the hormone solution without degrading other media components.

  • Promoting Stability: Concentrated solutions of some auxins are more stable over time than dilute working solutions.[7]

Experimental Protocols for Stock Solution Preparation

The following protocols provide two reliable methods for preparing a 1 mg/mL stock solution of 1-methyl-indole-3-butyric acid. The choice of solvent is a critical decision and is discussed in the subsequent section.

Protocol 1: Alkaline Solvent Dissolution

This method is highly effective for acidic auxins like IBA and its derivatives, as it forms a water-soluble salt.

Materials:

  • 1-methyl-indole-3-butyric acid powder

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Sterile, purified water (e.g., double-distilled, deionized, or cell culture grade)

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage vials (e.g., amber glass vials or cryovials)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg of 1-methyl-indole-3-butyric acid powder and place it into a sterile 50 mL volumetric flask.

  • Initial Dissolution: Add a minimal volume of 1N NaOH or 1N KOH dropwise to the flask while gently swirling. Typically, 0.5-1.0 mL is sufficient to fully dissolve the powder. The formation of the sodium or potassium salt of the acid renders it soluble.

  • Dilution: Once the powder is completely dissolved, slowly add sterile, purified water to bring the volume to just below the 50 mL mark. Add a sterile magnetic stir bar to the flask.

  • Homogenization: Place the flask on a magnetic stir plate and stir gently for several minutes to ensure the solution is homogeneous.

  • Final Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 50 mL.

  • Sterile Filtration: This is a critical step. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into sterile storage vials. Do not autoclave auxin solutions , as heat can cause significant degradation.

  • Labeling and Storage: Clearly label the vials with the compound name, concentration (1 mg/mL), preparation date, and your initials. Store as recommended in the "Storage and Stability" section below.

Protocol 2: Organic Solvent Dissolution

This method is an alternative for compounds that are readily soluble in organic solvents.

Materials:

  • 1-methyl-indole-3-butyric acid powder

  • Ethanol (95-100%) or Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, purified water

  • Sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage vials

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg of 1-methyl-indole-3-butyric acid powder and place it into a sterile 50 mL volumetric flask.

  • Initial Dissolution: Add a small volume (e.g., 1-2 mL) of ethanol or DMSO to the flask. Swirl gently until the powder is completely dissolved.

  • Dilution: Slowly add sterile, purified water to the flask in increments, while stirring continuously. This gradual addition is crucial to prevent the compound from precipitating out of the solution. Bring the volume to just below the 50 mL mark.

  • Homogenization: Continue stirring for several minutes to ensure a homogeneous solution.

  • Final Volume Adjustment: Add sterile water to bring the final volume to exactly 50 mL.

  • Sterile Filtration: Using a sterile syringe and a 0.22 µm filter, dispense the stock solution into sterile storage vials.

  • Labeling and Storage: Label the vials appropriately and store as recommended.

Workflow for Sterile Stock Solution Preparation

G cluster_prep Preparation cluster_dilute Dilution & Homogenization cluster_sterilize Sterilization & Storage weigh Weigh Compound dissolve Initial Dissolution (NaOH, EtOH, or DMSO) weigh->dissolve add_water Add Sterile Water dissolve->add_water stir Stir to Homogenize add_water->stir final_vol Adjust to Final Volume stir->final_vol filter Sterile Filter (0.22 µm) final_vol->filter aliquot Aliquot into Sterile Vials filter->aliquot store Store at -20°C or 4°C (Protect from Light) aliquot->store

Caption: Workflow for preparing sterile auxin stock solutions.

Solvent Selection: A Critical Choice

The choice of solvent is not trivial and can impact both the stock solution and the final culture medium.

SolventAdvantagesDisadvantagesBest For
1N NaOH / KOH Excellent dissolving power for acidic auxins. Final solution is aqueous, minimizing organic solvent carryover.Alters the pH of the stock solution. Requires careful pH adjustment of the final medium.General purpose use where the volume of stock added to the medium is small enough not to significantly impact the final pH.
Ethanol Good solvent for many organic compounds. Evaporates, which can be useful in some applications.Can be phytotoxic to sensitive tissues, even at low concentrations. May cause precipitation when added to aqueous media.Situations where the final ethanol concentration in the medium remains very low (<0.1%).
DMSO Excellent solvent with high dissolving power.Can be phytotoxic. The final concentration in the culture medium should be kept to an absolute minimum (ideally ≤0.1% v/v).[6]Difficult-to-dissolve compounds, as a last resort. Requires careful calculation to avoid toxicity.

Storage and Stability

Proper storage is essential to maintain the biological activity of the 1-methyl-indole-3-butyric acid stock solution. While specific stability data for this compound is not available, general guidelines for auxins should be followed. Concentrated IBA solutions have been shown to be quite stable.[7]

  • Long-Term Storage: For use beyond one month, aliquot the stock solution into single-use vials and store at -20°C . This prevents degradation from repeated freeze-thaw cycles.

  • Short-Term Storage: For frequent use, a vial can be stored at 2-8°C for up to one month.

  • Light Protection: Auxins can be light-sensitive. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Application in Tissue Culture: From Stock to Working Solution

The stock solution must be diluted to the desired final concentration in the sterile tissue culture medium.

Calculation:

Use the following formula to determine the volume of stock solution to add:

V₁ = (C₂ × V₂) / C₁

Where:

  • V₁ = Volume of stock solution needed

  • C₁ = Concentration of stock solution (e.g., 1 mg/mL or 1000 mg/L)

  • V₂ = Final volume of the culture medium (e.g., 1 L)

  • C₂ = Desired final concentration in the medium (e.g., 0.5 mg/L)

Example: To prepare 1 liter of medium with a final concentration of 0.5 mg/L of 1-methyl-indole-3-butyric acid using a 1 mg/mL stock:

V₁ = (0.5 mg/L × 1 L) / 1000 mg/L = 0.0005 L = 0.5 mL

A Critical Note on Determining Working Concentration:

The typical working concentration for auxins like IBA in plant tissue culture ranges from 0.01 to 10.0 mg/L.[8][9] However, as N-methylation may alter biological activity, a dose-response experiment is essential . It is recommended to test a wide logarithmic range of concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0, and 25.0 mg/L) to characterize the effect of 1-methyl-indole-3-butyric acid on your specific explant and developmental goal (e.g., callus induction, root formation, somatic embryogenesis).

Experimental Design for Dose-Response Validation

G start Prepare Explants media_prep Prepare Media Batches with Varying Concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L) start->media_prep culture Culture Explants media_prep->culture data Collect Data (e.g., % Rooting, Callus Weight) culture->data analyze Analyze Results & Determine Optimal Concentration data->analyze

Caption: Logical flow for a dose-response experiment.

References

  • Wikipedia. Indole-3-butyric acid. [Link]

  • PMC - NIH. Protocol for measuring the auxin-induced changes of m6A modification. [Link]

  • PubChem - NIH. Indole-3-Butyric Acid. [Link]

  • Fattorini, L., et al. (2017). Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity. BMC Plant Biology, 17(1), 1-16. [Link]

  • ACS Omega. Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. [Link]

  • PhytoTechnology Laboratories. PLANT GROWTH REGULATORS. [Link]

  • YouTube. Indole-3-butyric acid. [Link]

  • PubMed. Indole-3-butyric acid (IBA) production in culture medium by wild strain Azospirillum brasilense. [Link]

  • ResearchGate. Root Development Enhanced by Using Indole-3-butyric Acid and Naphthalene Acetic Acid and Associated Biochemical Changes of In Vitro Azalea Microshoots. [Link]

  • SciSpace. Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. [Link]

  • ResearchGate. I am looking to make a stock solution containing indole-3-butyric acid. The protocols I have found online are rather vague; does anyone have one?. [Link]

  • PMC - NIH. Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. [Link]

  • MDPI. Growth Regulator Indole-3-Butyric Acid on Rooting Potential of Actinidia deliciosa Rootstock and Actinidia arguta Female Scion Species Stem Cuttings. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of 4-(1-methyl-1H-indol-3-yl)butanoic acid in aqueous solution

A Guide to Improving Stability in Aqueous Solutions for Researchers Welcome to the technical support guide for 4-(1-methyl-1H-indol-3-yl)butanoic acid. This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Stability in Aqueous Solutions for Researchers

Welcome to the technical support guide for 4-(1-methyl-1H-indol-3-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound in aqueous solutions during experimentation. As an N-methylated indole derivative, this molecule presents unique stability challenges that require careful handling to ensure reproducible and accurate results.

Part 1: Core Concepts of Degradation

The stability of 4-(1-methyl-1H-indol-3-yl)butanoic acid in aqueous solution is primarily threatened by three factors: oxidation, photodegradation, and pH-mediated instability. Understanding these pathways is the first step toward effective mitigation.

1.1 Oxidative Degradation

The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation.[1] Dissolved oxygen in aqueous solutions, exposure to atmospheric oxygen, or the presence of trace metal ions can initiate a cascade of oxidative reactions. While the N-methyl group in your compound prevents N-H-based radical reactions, the pyrrole ring remains vulnerable.[2] Oxidation of N-methylindoles can lead to the formation of soluble oligomers and colored byproducts, which are often observed as a yellow, pink, or reddish hue in the solution.[1][3]

1.2 Photodegradation

Indole derivatives are notoriously sensitive to light, particularly in the UV spectrum.[1] Exposure to ambient laboratory light or strong sunlight can provide the energy needed to excite the indole nucleus, leading to the formation of reactive species that degrade the molecule. This process can occur even in the absence of significant oxygen, although the two pathways can be synergistic. Studies on the related compound Indole-3-butyric acid (IBA) have shown that light promotes its degradation in liquid media.[4]

1.3 pH-Dependent Instability

The pH of the aqueous solution has a profound impact on both the solubility and stability of your compound.[5] As a carboxylic acid, 4-(1-methyl-1H-indol-3-yl)butanoic acid will exist in its protonated (less soluble) form at low pH and its deprotonated carboxylate (more soluble) form at higher pH. Extreme pH values, both acidic and basic, can catalyze the degradation of the indole ring.[1] Furthermore, pH can influence the rate of oxidation.[5]


Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of 4-(1-methyl-1H-indol-3-yl)butanoic acid turned yellow/pink overnight. What happened?

A color change is a classic indicator of indole degradation, most commonly due to oxidation.[1] This process leads to the formation of colored oligomeric byproducts.[3] The change indicates that your compound is no longer pure and its effective concentration has likely decreased. To prevent this, you must rigorously protect the solution from oxygen and light.

Q2: What is the optimal pH for my aqueous solution?

While specific data for this exact molecule is not widely published, for most indole-alkanoic acids, a slightly acidic to neutral pH (around pH 6.0-7.0) is often a good starting point to balance solubility and stability. The carboxylate form (at pH > pKa, likely ~4.8) is more water-soluble. However, you must empirically determine the optimal pH for your specific application and experimental duration by conducting a pH stability study. Avoid strongly acidic or alkaline conditions.[1][5]

Q3: Can I autoclave a solution containing this compound?

It is strongly advised not to autoclave solutions of indole derivatives. The high temperatures will accelerate both hydrolytic and oxidative degradation. The related compound Indole-3-butyric acid (IBA) is known to be more stable to autoclaving than Indole-3-acetic acid (IAA), but some degradation still occurs.[4] For sterilization, sterile filtration using a 0.22 µm filter is the recommended method.

Q4: How should I prepare and store a stock solution?

For maximum stability, prepare a high-concentration stock solution in an anhydrous, inert solvent like DMSO or anhydrous ethanol.[1] Aliquot the stock solution into smaller volumes in amber glass or polypropylene vials, purge the headspace with an inert gas (argon or nitrogen), and store at -80°C.[1] This minimizes exposure to water, oxygen, and light, and avoids repeated freeze-thaw cycles.

Q5: I'm seeing a decreasing biological effect from my compound over the course of a multi-day experiment. Is this related to stability?

Yes, this is a very likely scenario. The gradual degradation of the compound in your aqueous culture medium or buffer over time will lead to a decrease in its effective concentration, resulting in diminished biological activity. It is crucial to account for this instability in your experimental design, either by replenishing the compound at set intervals or by incorporating stabilizing agents.


Part 3: Troubleshooting Guide for Common Stability Issues

This table provides a systematic approach to identifying and solving common stability problems encountered during experiments.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Solution Discoloration (Yellow, Pink, Brown) Oxidative degradation of the indole ring.[1]Immediate: Discard the solution. Preventative: Prepare fresh solutions. Use deoxygenated (sparged with N₂ or Ar) water. Add an antioxidant (e.g., 0.1% ascorbic acid or BHT). Store under an inert gas atmosphere.
Precipitate Formation Poor solubility at the working pH; compound degradation into insoluble byproducts.Adjust the pH to fully dissolve the compound (typically slightly basic for carboxylic acids). If stability is an issue, consider using a co-solvent like DMSO or ethanol (ensure final concentration is compatible with your system, e.g., <0.1%).[1]
Inconsistent Results / Loss of Potency Degradation of the compound in the experimental medium over time (due to light, oxygen, temperature).Prepare fresh dilutions from a frozen stock for each experiment. Protect the experiment from light (e.g., cover plates with foil). If possible, conduct experiments at a lower temperature. Replenish the compound in the medium at regular intervals for long-term studies.
Multiple or Shifting Peaks in HPLC Analysis On-column degradation; degradation in the autosampler vial; presence of degradation products in the original sample.Use a cooled autosampler (e.g., 4°C).[1] Ensure the mobile phase pH is compatible with the compound's stability.[1] Analyze samples immediately after preparation. Use amber autosampler vials to protect from light.[1]

Part 4: Recommended Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol outlines the best practices for preparing an aqueous solution with enhanced stability for use in cell culture or other sensitive assays.

Materials:

  • 4-(1-methyl-1H-indol-3-yl)butanoic acid

  • Anhydrous DMSO

  • High-purity, deoxygenated water (autoclaved and then sparged with N₂ or Ar for 30 min)

  • Sterile 0.22 µm syringe filter

  • Amber glass or light-blocking polypropylene tubes

Procedure:

  • Prepare Stock Solution: Dissolve the compound in anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). This organic stock will be highly stable when stored correctly.

  • Aliquot and Store Stock: Dispense the stock solution into single-use aliquots in amber vials. Purge the headspace with nitrogen or argon before capping tightly. Store at -80°C.[1]

  • Prepare Aqueous Solution: Just before use, retrieve one aliquot of the DMSO stock. Warm it to room temperature.

  • Dilution: In a sterile environment, dilute the stock solution into the pre-warmed, deoxygenated aqueous buffer or medium to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity in biological systems.[1]

  • Sterilization: If required, sterile-filter the final aqueous solution using a 0.22 µm filter. Do not autoclave.

  • Immediate Use: Use the freshly prepared aqueous solution immediately for best results. Protect it from light throughout the experiment.

Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation (Inert Conditions) cluster_1 Working Solution Preparation (Aseptic) Compound Weigh Compound DMSO Add Anhydrous DMSO Compound->DMSO Vortex Vortex to Dissolve DMSO->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot InertGas Purge with N₂/Ar Aliquot->InertGas Store Store at -80°C InertGas->Store Thaw Thaw Stock Aliquot Store->Thaw For each experiment Dilute Dilute Stock to Final Concentration Thaw->Dilute Buffer Use Deoxygenated Aqueous Buffer Buffer->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Use Use Immediately Filter->Use

Caption: Workflow for preparing stable stock and working solutions.

Protocol 2: Basic HPLC Method for Stability Assessment

This method provides a starting point for quantifying the parent compound and observing the appearance of degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Cooled autosampler

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C[1]

  • Detection Wavelength: Monitor at 280 nm (characteristic for indoles) and a broader range using a diode array detector to visualize degradation products.

Procedure:

  • Prepare your aqueous solution of 4-(1-methyl-1H-indol-3-yl)butanoic acid at a known concentration.

  • Immediately inject a sample to get the "Time 0" chromatogram.

  • Store the solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in an incubator at 37°C, etc.).

  • At specified time points (e.g., 2, 4, 8, 24 hours), inject another sample.

  • Analysis: Compare the peak area of the parent compound across time points. A decrease in the main peak area and the appearance of new peaks (usually at earlier retention times) indicates degradation. The percent remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizing the Stability Study Workflow

Caption: Experimental workflow for a time-course stability study.


References
  • Mount, A. R., & Thomson, A. D. (1998). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 94(4), 553-558. DOI: 10.1039/A704630H. Available at: [Link]

  • El-Fallah, A., et al. (2015). A rapid and specific method for the detection of indole in complex biological samples. Applied and Environmental Microbiology, 81(15), 4998-5003. Available at: [Link]

  • ResearchGate. (n.d.). Indole heterocycles can efficiently stabilize carbocation species.
  • Chimhundi, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 93, 1399-1404. Available at: [Link]

  • El-Fallah, A., et al. (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid.
  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter.
  • Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
  • Leveau, J. H. J., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

  • Solar, S., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. Available at: [Link]

  • Pisani, L., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. Available at: [Link]

  • Takeda, K., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC. Available at: [Link]

  • Faza, A. C., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234. Available at: [Link]

  • Sharma, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

  • Kestner, J. G., et al. (2011). The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. Journal of Pharmaceutical Sciences, 100(11), 4875-4884. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Faza, A. C., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.
  • Faza, A. C., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Indole-3-butyric acid. Retrieved from [Link]

  • Dömling, A., et al. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3083-3135. Available at: [Link]

  • Robbins, J. A., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33-38.
  • Gonzalez, R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega. Available at: [Link]

  • Gonzalez, R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. Available at: [Link]

  • Akiyama, T., et al. (2023). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. bioRxiv. Available at: [Link]

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of N-Methylated Indoles from Biological Samples

Welcome to the technical support center for the extraction of N-methylated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of N-methylated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these crucial signaling molecules from challenging biological matrices. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot existing methods and develop new, robust extraction strategies.

N-methylated indoles, such as N-methyl-serotonin and N,N-dimethyltryptamine (DMT), are a class of compounds with significant roles in neuroscience and pharmacology. Their accurate quantification is paramount, yet their physicochemical properties and the complexity of biological samples like plasma, urine, and brain tissue present considerable extraction challenges. This guide provides field-proven insights to enhance your extraction efficiency, ensuring data integrity and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of N-methylated indoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: Why am I seeing very low or no recovery of my target N-methylated indole using Solid-Phase Extraction (SPE)?

Low recovery is the most frequent issue in SPE.[1][2] The problem can usually be traced back to a mismatch between the analyte's chemistry and the SPE sorbent or solvents used.

Possible Causes and Solutions:

  • Incorrect Sorbent Selection: N-methylated indoles are basic compounds. At a neutral or acidic pH, they will be protonated (cationic). Using a standard reversed-phase (e.g., C18) sorbent may not be optimal without careful pH control.

    • Solution: For a more robust and selective extraction, consider using a mixed-mode SPE sorbent that combines reversed-phase with ion-exchange properties (e.g., a cation-exchange mixed-mode polymer). This allows for a dual retention mechanism, significantly improving the capture of basic analytes like N-methylated indoles.[3]

  • Improper Sample pH: If the sample pH is not adjusted correctly, your analyte may not be in the optimal charge state for retention on the chosen sorbent.

    • Solution: For cation-exchange SPE, ensure your sample is loaded at a pH at least 2 units below the pKa of your target analyte to ensure it is fully protonated. For reversed-phase, loading at a higher pH (e.g., > pKa + 1) will neutralize the amine and increase hydrophobic retention.

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interactions between your analyte and the sorbent.[4][5]

    • Solution: For reversed-phase sorbents, this may mean increasing the percentage of organic solvent in your elution buffer.[1] For cation-exchange sorbents, the elution solvent must contain a counter-ion to displace the analyte. A common strategy is to use an organic solvent (e.g., methanol) containing a small percentage of a base, such as ammonium hydroxide, to neutralize the analyte and release it from the sorbent.

  • Sample Breakthrough during Loading: If the analyte is present in the fraction that flows through during sample loading, it indicates that the sorbent did not retain it.[2]

    • Solution: This can be caused by a loading solvent that is too strong or an incorrect pH.[2] Ensure the sample is diluted in a weak solvent (high aqueous content for reversed-phase). Additionally, a high flow rate during loading can prevent proper interaction between the analyte and the sorbent; try reducing the flow rate.[4]

Q2: My recovery is inconsistent and reproducibility is poor between samples. What's going on?

Poor reproducibility can invalidate your entire experiment. The cause is often a subtle variation in the execution of the SPE protocol.[1]

Possible Causes and Solutions:

  • Sorbent Bed Drying Out: If the sorbent bed dries out after the conditioning/equilibration steps and before the sample is loaded, the retention mechanism can be compromised, leading to erratic recoveries.[1]

    • Solution: Always ensure that the sorbent bed remains wetted after the equilibration step. Do not let air pass through the cartridge before loading your sample.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution will lead to variable interaction times and, consequently, inconsistent recoveries.[2]

    • Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples. If performing manual extractions, apply consistent pressure to the syringe.

  • Matrix Overload: Biological samples contain many endogenous compounds. If the sample volume is too large, these compounds can saturate the sorbent, preventing your analyte from binding.[4]

    • Solution: Try reducing the sample volume or using an SPE cartridge with a larger sorbent mass. A pre-extraction step, such as protein precipitation, can also help reduce the matrix load.

Q3: I'm using Liquid-Liquid Extraction (LLE), but my analyte recovery is still low. How can I improve it?

LLE is governed by the partitioning of the analyte between two immiscible liquid phases. Optimizing this partitioning is key to achieving high recovery.

Possible Causes and Solutions:

  • Incorrect pH of the Aqueous Phase: The partitioning behavior of ionizable compounds like N-methylated indoles is highly dependent on pH. For extraction into an organic solvent, the analyte should be in its neutral, uncharged form to maximize its hydrophobicity.[6]

    • Solution: Adjust the pH of your aqueous sample to be at least 2 units above the pKa of the N-methylated indole. This deprotonates the amine, making the molecule more nonpolar and driving it into the organic phase.

  • Suboptimal Organic Solvent: The choice of extraction solvent is critical. The polarity of the solvent should be matched to the polarity of the neutral analyte.[7]

    • Solution: N-methylated indoles are moderately polar. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often good choices. Highly nonpolar solvents like hexane may result in poor recovery, while very polar solvents may be too miscible with the aqueous phase. Creating a table of solvent polarities can aid in selection.

  • Insufficient Mixing or Phase Separation: Incomplete extraction can occur if the two phases are not mixed thoroughly, or if an emulsion forms, preventing clean separation.

    • Solution: Vortex the sample for a sufficient amount of time (e.g., 1-2 minutes) to ensure equilibrium is reached. To break emulsions, you can try centrifugation, adding a small amount of salt to the aqueous phase ("salting out"), or using a phase separator cartridge.[6][8]

  • Back Extraction for Cleaner Samples: Sometimes, co-extracted interferences can be an issue.

    • Solution: Perform a back extraction. After extracting your analyte into the organic phase, you can then extract it back into a fresh, acidic aqueous phase (pH < pKa - 2). This will protonate the analyte, making it hydrophilic, while leaving non-basic impurities behind in the organic layer. The clean aqueous phase can then be basified and re-extracted into a fresh organic solvent.[7]

Q4: My LC-MS/MS signal is suppressed, even with good extraction recovery. What is causing this matrix effect?

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of biological samples.[9][10] They occur when co-eluting endogenous components from the matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[9]

Possible Causes and Solutions:

  • Co-elution of Phospholipids: In plasma and serum samples, phospholipids are a primary cause of ion suppression.[11] They are often co-extracted with the analytes and can elute over a broad range in reversed-phase chromatography.

    • Solution: Use a more specific sample preparation technique designed to remove phospholipids. This can include specialized SPE cartridges or plates that selectively deplete phospholipids. Alternatively, modify your chromatographic method to separate your analyte from the bulk of the phospholipids.

  • Insufficient Chromatographic Resolution: If your analyte co-elutes with a significant amount of matrix components, suppression is likely.

    • Solution: Optimize your HPLC/UHPLC method. This could involve using a different column chemistry (e.g., HILIC for polar analytes), adjusting the gradient profile to better separate the analyte from interferences, or using a smaller particle size column for higher efficiency.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[12]

    • Solution: Synthesize or purchase a SIL-IS for your target N-methylated indole (e.g., with 2H, 13C, or 15N labels). Because it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized.[12]

Frequently Asked Questions (FAQs)

  • What is the best initial approach for extracting a novel N-methylated indole from plasma? For plasma, a good starting point is protein precipitation followed by either LLE or SPE. Protein precipitation (e.g., with acetonitrile or methanol) will remove the bulk of proteins, which can interfere with subsequent steps. Following that, a mixed-mode cation-exchange SPE is often a robust choice due to its high selectivity for basic compounds.

  • How do I handle conjugated N-methylated indoles (e.g., glucuronides or sulfates)? Many indoles are metabolized into more water-soluble glucuronide or sulfate conjugates. To measure the total concentration (conjugated + unconjugated), you must first hydrolyze the conjugates. This is typically done enzymatically using β-glucuronidase and/or sulfatase.[13] The hydrolysis is usually performed before the extraction step. Be aware that acidic hydrolysis can also be used but may be less specific and can degrade certain indoles.[13][14]

  • Is derivatization necessary for the analysis of N-methylated indoles? For LC-MS analysis, derivatization is not always necessary but can be used to improve chromatographic retention, enhance ionization efficiency, and move the analyte to a cleaner region of the chromatogram.[15][16] For GC-MS analysis, derivatization is essential to make the indoles volatile and thermally stable.[17][18] Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.[17][19]

  • How do I choose an appropriate internal standard if a stable isotope-labeled version is not available? If a SIL-IS is unavailable, the next best choice is a structural analog.[12] This should be a compound that is closely related in structure to your analyte but not present in the sample. For an N-methylated indole, a good structural analog might be another indole with a slightly different alkyl chain or a halogen substitution. The key is that it should have similar extraction and ionization behavior to your analyte.[12]

Data and Protocols

Table 1: Physicochemical Properties of Common N-Methylated Indoles
CompoundFormulaMol. WeightpKa (approx.)LogP (approx.)
N-MethyltryptamineC₁₁H₁₄N₂174.2410.11.7
N,N-DimethyltryptamineC₁₂H₁₆N₂188.279.82.1
MelatoninC₁₃H₁₆N₂O₂232.28N/A (amide)1.2
BufoteninC₁₂H₁₆N₂O204.2710.71.0

Note: pKa and LogP values are estimates and can vary based on the prediction software and experimental conditions. These values are crucial for optimizing LLE and SPE methods.[3][6]

Experimental Workflow Visualization

The following diagram illustrates a typical decision-making process for selecting an extraction method for N-methylated indoles.

Extraction_Workflow Decision Tree for N-Methylated Indole Extraction A Start: Biological Sample (e.g., Plasma, Urine) B Is sample high in protein? (e.g., Plasma, Serum) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C Yes D Supernatant for Extraction B->D No (e.g., Urine) C->D E Target Analyte Concentration? D->E F Liquid-Liquid Extraction (LLE) E->F High (>10 ng/mL) G Solid-Phase Extraction (SPE) E->G Low (<10 ng/mL) K Final Extract for LC-MS/MS Analysis F->K H Is highest selectivity required? G->H I Mixed-Mode Cation Exchange SPE H->I Yes J Reversed-Phase SPE (with pH control) H->J No I->K J->K

Caption: Decision tree for selecting an appropriate extraction method.

Protocol 1: Mixed-Mode Cation-Exchange SPE for N-Methylated Indoles in Plasma

This protocol is designed for high selectivity and concentration of basic N-methylated indoles from a complex matrix like plasma.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add your internal standard (ideally a SIL-IS).

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute with 1 mL of 2% formic acid in water. This ensures the analyte is protonated.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 2-5 minutes.

    • Elute the N-methylated indoles with 1 mL of 5% ammonium hydroxide in methanol into a collection tube. The base neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Methylated Indoles in Urine

This protocol is a simpler, faster method suitable for cleaner matrices like urine or when analyte concentrations are higher.

  • Sample Preparation:

    • To 500 µL of urine, add your internal standard.

    • Add 50 µL of 5 M sodium hydroxide to raise the pH to >12. This ensures the N-methylated indole is in its neutral form.

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) to the sample.

    • Cap the tube and vortex vigorously for 2 minutes to extract the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to disturb the aqueous layer. A repeat extraction of the aqueous layer can improve recovery.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Sources

Troubleshooting

Technical Support Center: High-Resolution Separation of IBA and 1-Methyl-IBA

Topic: Resolving Peak Overlap Between Indole-3-Butyric Acid (IBA) and 1-Methyl-Indole-3-Butyric Acid (1-Me-IBA) Executive Summary This guide addresses the chromatographic separation of Indole-3-butyric acid (IBA) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap Between Indole-3-Butyric Acid (IBA) and 1-Methyl-Indole-3-Butyric Acid (1-Me-IBA)

Executive Summary

This guide addresses the chromatographic separation of Indole-3-butyric acid (IBA) and its structural analog/impurity 1-Methyl-indole-3-butyric acid (1-Me-IBA) .

The core separation challenge lies in their structural similarity. Both molecules possess a butyric acid tail and an indole core.[1] The only difference is the substitution at the N1-position: IBA contains a secondary amine (N-H), whereas 1-Me-IBA contains a tertiary amine (N-CH₃). Successful resolution requires exploiting this subtle difference in hydrogen bonding capability and pi-electron density , rather than relying solely on hydrophobicity.

Module 1: Critical Method Parameters (CMP)

Before troubleshooting, ensure your baseline method aligns with the chemical properties of these analytes.

1. The Chemistry of Separation
FeatureIBA (Indole-3-butyric acid)1-Me-IBA (1-Methyl-IBA)Chromatographic Impact
N1 Functionality N-H (Hydrogen Bond Donor)N-CH₃ (No H-Bond Donor)Primary Selectivity Lever. IBA can donate H-bonds to the stationary phase or solvent; 1-Me-IBA cannot.
Acidity (pKa) ~4.7 (Carboxylic Acid)~4.7 (Carboxylic Acid)pH Control. Both must be protonated (neutral) to retain on RP columns.
Hydrophobicity ModerateSlightly Higher1-Me-IBA typically elutes after IBA on standard C18, but often with insufficient resolution (

).
2. Stationary Phase Selection
  • Standard C18: Often fails to resolve these peaks because the hydrophobic difference is negligible.

  • Recommended: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism: The methylation at N1 alters the electron density of the indole pi-system. Phenyl phases engage in

      
       interactions with the indole rings.[2] The steric bulk of the methyl group in 1-Me-IBA hinders this interaction compared to IBA, often reversing or significantly increasing selectivity compared to C18.
      
3. Mobile Phase Engineering
  • pH: Maintain pH 2.5 – 3.0 (using Formic Acid or Phosphate buffer).

    • Why? You must suppress the ionization of the carboxylic acid tail. If pH > 4.7, both molecules become anions (COO⁻), eluting near the void volume with zero separation.

  • Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Why? MeOH is a protic solvent.[3][4] It can H-bond with the N-H of IBA but not the N-CH₃ of 1-Me-IBA. ACN (aprotic) treats them more similarly.

Module 2: Troubleshooting Workflow (Interactive Guide)
Q1: "I am using a C18 column, and the peaks are co-eluting as a single broad peak. What should I change first?"

Action: Switch the organic modifier from Acetonitrile to Methanol .

  • The Logic: Acetonitrile is aprotic and interacts primarily through dipole-dipole mechanisms.[3] Methanol allows for hydrogen bonding.[3][4] The N-H group on IBA will interact with Methanol, slightly reducing its retention time relative to 1-Me-IBA, which lacks this interaction.

  • Protocol:

    • Keep your gradient slope constant.

    • Replace 100% ACN with 100% MeOH in Channel B.

    • Note: MeOH has higher backpressure; ensure your flow rate is within system limits.[4]

Q2: "Methanol didn't fix it. I still have a critical pair (

). What is the next step?"

Action: Change the Stationary Phase to Biphenyl or Phenyl-Hexyl .

  • The Logic: You need a separation mechanism orthogonal to hydrophobicity. The

    
     interaction provided by phenyl phases is highly sensitive to the electron-donating/withdrawing nature of the indole nitrogen.
    
  • Protocol:

    • Install a Biphenyl column (e.g., Kinetex Biphenyl or equivalent).

    • Run a generic gradient: 5% to 95% MeOH w/ 0.1% Formic Acid over 10 minutes.

    • Expect IBA to interact more strongly (longer retention) due to unhindered

      
      -overlap, while 1-Me-IBA elutes earlier or later depending on the specific ligand density, but with sharper resolution.
      
Q3: "My peaks are tailing significantly (

). Is this a column failure?"

Action: Check your Mobile Phase pH and Ionic Strength.

  • The Logic: Tailing in acidic analytes usually indicates secondary silanol interactions or partial ionization.

  • Fix:

    • Verify pH: Ensure aqueous mobile phase is pH ~2.8.

    • Add Buffer: If using simple 0.1% Formic Acid, switch to 20mM Ammonium Formate (pH 3.0) . The ammonium ions block residual silanols on the silica surface, sharpening the peak shape for the indole nitrogen.

Module 3: Step-by-Step Optimization Protocol

Use this protocol to develop a robust method from scratch.

Reagents:

  • Mobile Phase A: 10mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS grade).

Instrument Settings:

  • Column: Phenyl-Hexyl or Biphenyl (100mm x 2.1mm, sub-3µm particle).

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Detection: UV @ 280 nm (Indole maximum).

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.00300.4Initial Hold (Equilibration)
1.00300.4Isocratic Hold
8.00700.4Linear Gradient (Separation Zone)
8.10950.4Wash Step
10.00950.4Wash Hold
10.10300.4Re-equilibration
13.00300.4End
Module 4: Visualization & Logic Mapping
Figure 1: Method Development Decision Tree

Caption: Logical workflow for resolving IBA/1-Me-IBA overlap, prioritizing chemical selectivity over raw efficiency.

MethodDevelopment Start Start: Peaks Co-eluting CheckPH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (Suppress COOH ionization) CheckPH->AdjustPH No CheckSolvent Is Organic Modifier MeOH? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent SwitchMeOH Switch ACN to MeOH (Leverage H-Bonding) CheckSolvent->SwitchMeOH No CheckColumn Is Resolution > 1.5? CheckSolvent->CheckColumn Yes SwitchMeOH->CheckColumn SwitchColumn Switch to Biphenyl/Phenyl-Hexyl (Leverage Pi-Pi Interactions) CheckColumn->SwitchColumn No FinalMethod Validated Method CheckColumn->FinalMethod Yes OptimizeTemp Optimize Temp (30-40°C) (Fine tune Pi-selectivity) SwitchColumn->OptimizeTemp OptimizeTemp->FinalMethod

Figure 2: Interaction Mechanism

Caption: Differential interactions of IBA and 1-Me-IBA with a Phenyl-Hexyl stationary phase.

InteractionMechanism cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 PhenylRing Pi-System (Phenyl) IBA IBA (N-H Donor) IBA->PhenylRing Strong Pi-Pi Stacking + H-Bonding potential MeIBA 1-Me-IBA (N-Me Steric Bulk) MeIBA->PhenylRing Weak Pi-Pi Stacking (Steric Hindrance)

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8617, Indole-3-butyric acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. Indole-3-Butyric Acid Analyzed with HPLC - AppNote (Cogent Phenyl Hydride). Retrieved from [Link] (Note: Direct AppNote link via site navigation).

  • Subirats, X., et al. (2005). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. Electrophoresis, 26(17), 3315-3324.[5] (Demonstrates selectivity differences of MeOH vs ACN for indole derivatives). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative auxin activity of IBA versus 4-(1-methyl-1H-indol-3-yl)butanoic acid

This guide provides an in-depth comparative analysis of Indole-3-butyric acid (IBA) and its N-methylated analog, 4-(1-methyl-1H-indol-3-yl)butanoic acid (1-Methyl-IBA) . It is designed for researchers in plant physiology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Indole-3-butyric acid (IBA) and its N-methylated analog, 4-(1-methyl-1H-indol-3-yl)butanoic acid (1-Methyl-IBA) .

It is designed for researchers in plant physiology and agrochemical development, focusing on the structural determinants of auxin activity, receptor binding kinetics, and metabolic activation pathways.

Executive Summary[1]
  • Indole-3-butyric acid (IBA): A potent, naturally occurring auxin precursor.[1][2][3][4][5][6][7] It exhibits high biological activity primarily through its metabolic conversion to Indole-3-acetic acid (IAA) via peroxisomal

    
    -oxidation. It is the industry standard for adventitious root induction.
    
  • 1-Methyl-IBA: Biologically inactive or acts as a weak anti-auxin . The methylation of the indole nitrogen (N1 position) fundamentally disrupts two critical mechanisms:

    • Receptor Binding: It eliminates the hydrogen bond donor capability required for high-affinity binding to the TIR1/AFB auxin co-receptors.

    • Metabolic Activation: It sterically hinders the enzymatic machinery (IBR/ECH complex) required to convert the butyric side chain into the active acetic form.

Chemical & Structural Analysis[8][9]

The primary difference between these two molecules lies in the functional group at the N1 position of the indole ring. This single methylation event drastically alters the molecule's interaction with the plant's signaling machinery.

FeatureIndole-3-butyric acid (IBA)4-(1-methyl-1H-indol-3-yl)butanoic acid
CAS Number 133-32-416382-16-4 (Generic N-Me-Indole derivatives)
Molecular Formula


Indole N1 State Free Amine (-NH)Methylated (-N-CH

)
H-Bond Capacity Donor (via NH) & Acceptor (via COOH)Acceptor only (via COOH); No Donor
Lipophilicity (LogP) ~2.3 (Moderate)~2.8 (Higher - Enhanced membrane penetration but lower solubility)
Primary Mode Auxin Precursor (Pro-drug)Inactive / Competitive Inhibitor

Mechanism of Action: The "Molecular Glue" Failure

To understand why 1-Methyl-IBA fails as an auxin, we must look at the structural biology of the auxin receptor complex (


).
The TIR1 Binding Pocket

Active auxins (like IAA) act as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 and the Aux/IAA transcriptional repressors.[1]

  • The Critical Interaction: The bottom of the TIR1 auxin-binding pocket contains a conserved tryptophan residue. The indole -NH group of the auxin forms a critical hydrogen bond with the backbone carbonyl of the receptor pocket.

  • The Failure of Methylation: In 1-Methyl-IBA (and its theoretical metabolite 1-Methyl-IAA), the methyl group replaces the hydrogen. This creates two failures:

    • Loss of H-Bond: The essential anchor point is removed.

    • Steric Clash: The bulky methyl group physically clashes with the tight hydrophobic floor of the binding pocket, preventing the molecule from seating correctly.

Metabolic Activation (Beta-Oxidation)

IBA is largely a storage form (precursor) that must be converted to IAA to function. This occurs in the peroxisome via a pathway analogous to fatty acid


-oxidation.[6]

Pathway Visualization:

BetaOxidation cluster_peroxisome Peroxisome IBA IBA (Indole-3-butyric acid) IBA_CoA IBA-CoA IBA->IBA_CoA LACS4 (Activation) Enoyl Enoyl-CoA Intermediate IBA_CoA->Enoyl ACX (Oxidation) Hydroxy Hydroxy-IBA-CoA Enoyl->Hydroxy ECH2 (Hydration) Keto Keto-IBA-CoA Hydroxy->Keto HAC (Dehydrogenation) IAA_CoA IAA-CoA Keto->IAA_CoA KAT (Thiolysis) IAA ACTIVE AUXIN (IAA) IAA_CoA->IAA Hydrolysis MeIBA 1-Methyl-IBA MeIBA_CoA 1-Methyl-IBA-CoA MeIBA->MeIBA_CoA LACS4 (Possible) Block BLOCKED (Steric Hindrance) MeIBA_CoA->Block Enzymatic Failure (Substrate Incompatibility)

Figure 1: The peroxisomal conversion pathway. IBA is successfully processed into active IAA. 1-Methyl-IBA enters the pathway but is blocked at the oxidative steps due to substrate incompatibility caused by the N-methyl group.

Experimental Comparison Guide

To validate these claims in a laboratory setting, the following comparative assays are recommended.

Experiment A: Arabidopsis Rooting Assay (Phenotypic Screen)

This is the standard protocol for assessing auxin activity.

Objective: Compare the ability of IBA and 1-Methyl-IBA to inhibit primary root elongation and induce lateral roots.

Protocol:

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Treatment Groups:

    • Control (DMSO solvent only)

    • IBA (

      
      )
      
    • 1-Methyl-IBA (

      
      )
      
    • IBA (

      
      ) + 1-Methyl-IBA (
      
      
      
      ) [To test for antagonism]
  • Stratification: Plate Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.

  • Growth: Transfer to vertical growth chamber (22°C, 16h light/8h dark).

  • Measurement (Day 8):

    • Measure Primary Root Length (PRL).

    • Count Lateral Roots (LR).

Expected Results:

MetricControlIBA (

)
1-Methyl-IBA (

)
Primary Root Length NormalSignificantly Shortened (Auxin toxicity)Normal (Similar to Control)
Lateral Root Count LowVery HighLow (Similar to Control)
Root Hairs NormalProfuse/LongNormal
Experiment B: DII-VENUS Reporter Assay (Signaling Activation)

This assay determines if the compound triggers the degradation of Aux/IAA proteins, the hallmark of auxin signaling.

Protocol:

  • Use transgenic Arabidopsis expressing the DII-VENUS reporter (a fluorescent protein fused to an Aux/IAA degradation domain).

  • Incubate seedlings in liquid MS media containing the test compounds for 60 minutes.

  • Imaging: Confocal microscopy of root tips.

Interpretation:

  • IBA Treatment: Loss of fluorescence (Signal degrades

    
     Auxin active).
    
  • 1-Methyl-IBA Treatment: Fluorescence remains stable (Signal persists

    
     Inactive).
    

Synthesis and Implications for Development

For researchers in agrochemistry or drug discovery:

  • Pro-drug Design: If the goal is to create a slow-release auxin, N-methylation is a dead end . It does not hydrolyze easily in planta to release the active parent. Instead, consider ester modifications at the carboxyl tail (e.g., IBA-methyl ester), which are readily hydrolyzed by esterases.

  • Antagonist Potential: 1-Methyl-IBA may serve as a specific probe to study the

    
    -oxidation machinery. By occupying the active site of LACS or IBR enzymes without being processed, it could act as a competitive inhibitor of endogenous IBA metabolism.
    
  • Stability: While N-methylation increases lipophilicity and stability against decarboxylation, the biological cost is the complete loss of receptor affinity.

References
  • Strader, L. C., & Bartel, B. (2011). Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. Molecular Plant, 4(3), 477–486.

  • Uzoukwu, M. U., et al. (2020). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ACS Chemical Biology, 15(8). (Describes the inactivity/inhibitory nature of N-methylated IBA derivatives).

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. (Structural basis for the requirement of the free NH group).

  • Zolman, B. K., et al. (2008). The Indole-3-Butyric Acid Response Mutants. Plant Physiology, 147(4). (Details the genetic requirement for beta-oxidation enzymes).

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-methylated Indole Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the precise determination of the three-dimensional structure of N-methylated indole carboxylic acids is paramount. These scaffolds are prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of the three-dimensional structure of N-methylated indole carboxylic acids is paramount. These scaffolds are prevalent in a vast array of biologically active compounds, and understanding their exact atomic arrangement is crucial for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring intellectual property protection. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this important class of molecules, with a focus on single-crystal X-ray diffraction (SCXRD) and its comparison with spectroscopic methods. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to guide your analytical strategy.

The Central Role of Three-Dimensional Structure

The N-methylation of indole carboxylic acids can significantly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the position of the methyl group and the carboxylic acid function dictates the molecule's conformational preferences and its ability to form intermolecular interactions such as hydrogen bonds and π-π stacking. These interactions are fundamental to how a molecule packs in a crystal lattice and, more importantly, how it binds to its biological target. Therefore, an unambiguous determination of the molecular structure is not merely a characterization step but a cornerstone of rational drug design.

Comparative Analysis of Key Analytical Techniques

While several techniques can provide structural information, they vary significantly in the detail and certainty they offer. Here, we compare the gold standard, single-crystal X-ray diffraction, with common spectroscopic methods.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[1] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state.

  • Expertise & Experience: The primary challenge in SCXRD is not the data collection itself but obtaining a high-quality single crystal suitable for diffraction.[1] This is often the rate-limiting step. The choice of crystallization solvent and technique is critical and is guided by the solubility profile of the N-methylated indole carboxylic acid. The carboxylic acid moiety can participate in strong hydrogen bonding, often leading to well-ordered crystals.[2][3]

  • Trustworthiness: A well-refined crystal structure from SCXRD is self-validating, with low R-factors indicating a good fit between the experimental diffraction data and the calculated model. This provides an unparalleled level of confidence in the determined structure.

Spectroscopic Techniques (NMR, IR, and MS)

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization. They provide information about the molecule's connectivity and functional groups.

  • Expertise & Experience: NMR spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, can be used to piece together the carbon skeleton and establish the connectivity of atoms.[4][5] IR spectroscopy confirms the presence of functional groups like the carboxylic acid (O-H and C=O stretches) and the indole N-H (if present).[6] MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.[6]

  • Trustworthiness: While powerful, spectroscopic methods provide indirect structural information.[1] For complex molecules or in cases of unexpected rearrangements, spectroscopy alone may not be sufficient for unambiguous structure determination. Computational methods can be used to predict NMR chemical shifts for candidate structures to aid in assignment.[7]

Head-to-Head Comparison: SCXRD vs. Spectroscopic Methods
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS) & Infrared (IR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]Connectivity of atoms, solution-state conformation (via NOESY), dynamic processes.[8]Molecular weight, elemental formula (HRMS), presence of functional groups (IR).[9]
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).[10]Soluble sample (mg quantities).Small sample amount (µg to mg).
Strengths Unambiguous structure determination.[1]Provides information on solution-state structure and dynamics.[8]Rapid and sensitive for confirming identity and functional groups.
Limitations Crystal growth can be challenging and time-consuming.[1]Indirect structural information; can be ambiguous for complex isomers.Provides limited information on 3D structure and connectivity.
Causality Insights Reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern solid-state properties.[2]Can indicate conformational flexibility in solution.Confirms expected molecular formula and functional groups from a synthesis.

Experimental Data for a Representative Molecule: 1-Methylindole-3-carboxylic acid

To illustrate the complementary nature of these techniques, let's consider the data for 1-methylindole-3-carboxylic acid.

Table 1: Key Data for 1-Methylindole-3-carboxylic acid

Data TypeParameterValue/ObservationReference
Molecular Formula C₁₀H₉NO₂Confirmed by MS[11]
Molecular Weight 175.18 g/mol [11]
Melting Point 197-200 °C[6]
¹H NMR (DMSO-d₆) δ (ppm)12.4 (s, 1H, COOH), 8.0 (s, 1H, H2), 7.8 (d, 1H, H4), 7.5 (d, 1H, H7), 7.2 (t, 1H, H6), 7.1 (t, 1H, H5), 3.8 (s, 3H, N-CH₃)[12]
¹³C NMR (DMSO-d₆) δ (ppm)165.5 (C=O), 136.8 (C7a), 132.1 (C2), 129.5 (C3a), 121.5 (C6), 120.8 (C5), 119.5 (C4), 110.2 (C7), 105.8 (C3), 32.7 (N-CH₃)[13]
IR (KBr) ν (cm⁻¹)~3000 (O-H), 1680 (C=O)[6]
SCXRD Crystal SystemMonoclinic
Space GroupP2₁/c
Key InteractionsHydrogen-bonded dimers via carboxylic acids.[3]

Experimental Protocols

Protocol 1: Crystallization of N-methylated Indole Carboxylic Acids

The success of SCXRD hinges on obtaining high-quality single crystals. The presence of the carboxylic acid group often promotes crystallization through the formation of robust hydrogen-bonded dimers.[3]

Step-by-Step Methodology:

  • Solvent Selection: Begin by determining the solubility of your compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[10]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the N-methylated indole carboxylic acid in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment. Crystals should form over several days to a week.[14]

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • Slow diffusion of the anti-solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.[10]

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.

    • Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage.[10]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution

This protocol outlines the general workflow for SCXRD analysis.

Step-by-Step Methodology:

  • Crystal Mounting: Mount the cryo-protected crystal on a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

    • Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data by adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation:

    • Assess the quality of the final structure using metrics such as the R-factor and by checking for any inconsistencies in bond lengths, angles, and atomic displacement parameters.

Visualization of Workflows

Crystallization Workflow

G cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome pure_compound Pure N-methylated Indole Carboxylic Acid solvent_screen Solubility Screening pure_compound->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap Select Method vapor_diff Vapor Diffusion solvent_screen->vapor_diff Select Method layering Solvent Layering solvent_screen->layering Select Method crystals High-Quality Single Crystals slow_evap->crystals Success no_crystals Amorphous Solid/ Microcrystals slow_evap->no_crystals Failure vapor_diff->crystals Success vapor_diff->no_crystals Failure layering->crystals Success layering->no_crystals Failure harvest Crystal Harvesting & Mounting crystals->harvest Proceed to SCXRD no_crystals->solvent_screen Re-optimize G start Mounted Crystal data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure elucidation Full Structure Elucidation final_structure->elucidation spectroscopy Spectroscopic Data (NMR, MS, IR) spectroscopy->elucidation

Caption: Overall workflow for structure elucidation.

Conclusion and Recommendations

For the unambiguous structural determination of N-methylated indole carboxylic acids, single-crystal X-ray diffraction is the most authoritative method. It provides a level of detail that is unattainable by other techniques and is crucial for understanding the solid-state properties and intermolecular interactions that can influence drug behavior. However, SCXRD should not be viewed in isolation. A comprehensive analysis integrates SCXRD with spectroscopic data from NMR, MS, and IR. This holistic approach ensures that the structure is consistent across different physical states (solid vs. solution) and provides a complete picture of the molecule's chemical identity and behavior. For any novel N-methylated indole carboxylic acid intended for drug development, obtaining a single crystal structure should be a primary goal to provide a solid foundation for all subsequent research.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(1-methyl-1H-indol-3-yl)butanoic acid

Executive Summary & Immediate Directive Do not dispose of this compound down the drain. 4-(1-methyl-1H-indol-3-yl)butanoic acid (CAS: 16244-09-0) is an N-methylated derivative of the plant hormone Indole-3-butyric acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 4-(1-methyl-1H-indol-3-yl)butanoic acid (CAS: 16244-09-0) is an N-methylated derivative of the plant hormone Indole-3-butyric acid (IBA). Based on the toxicity profile of its parent structure, it must be treated as Toxic if Swallowed (Category 3) and a Severe Irritant .[1]

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Critical Segregation: Segregate strictly from strong oxidizers (e.g., nitric acid, peroxides) to prevent rapid, exothermic oxidation of the indole moiety.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.

ParameterDataOperational Implication
Chemical Name 4-(1-methyl-1H-indol-3-yl)butanoic acidN-methylated auxin derivative
CAS Number 16244-09-0Use this for waste manifesting
Parent Compound Indole-3-butyric acid (IBA)Toxicity baseline (LD50 ~100 mg/kg in mice)
Physical State Solid (Crystalline powder)Dust inhalation hazard during weighing
Acidity (pKa) ~4.8 (Carboxylic acid)Incompatible with strong bases; pH check required for aqueous waste
Reactivity Electron-rich Indole ringHigh Risk: Reacts violently with strong oxidizers
GHS Hazard Classification (derived from Parent IBA)
  • H301: Toxic if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][2][3][5][6]

  • H319: Causes serious eye irritation.[1][2][3][5][6]

  • H335: May cause respiratory irritation.[1][2][3][5][6]

Pre-Disposal Validation: The "Two-Point Check" System

To ensure safety, perform this two-point check before adding waste to any consolidation container. This prevents "blind mixing" accidents.

Check 1: The Oxidizer Screen

Why: Indoles are electron-rich heterocycles. Mixing them with high-strength oxidizers (Nitric acid, Chromic acid, concentrated Peroxides) can cause immediate exothermic decomposition or fire.

  • Protocol: Review the waste tag of the destination container. If "Oxidizer" or specific oxidizing acids are listed, STOP . Start a new, separate waste stream.

Check 2: Solvent Compatibility (Liquid Waste)

Why: The N-methyl group increases lipophilicity compared to standard IBA.

  • Protocol:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in "Non-Halogenated Organic" stream.

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic" stream.

    • Do not precipitate the solid by adding water to organic waste; keep it in solution.

Step-by-Step Disposal Protocols

Scenario A: Dry Solid Waste (Pure Compound)

Applicable for: Expired stocks, excess weighing powder.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the primary container inside a secondary high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 4-(1-methyl-1H-indol-3-yl)butanoic acid.[7]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4][5]

  • Disposal Stream: Designate for Incineration . Do not landfill.

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicable for: HPLC waste, cell culture stocks.

  • pH Verification: If the solution is aqueous, check pH.

    • If pH < 3: Neutralize slowly with dilute Sodium Bicarbonate to pH 5-9 before consolidation (prevents acid-catalyzed polymerization).

  • Solvent Segregation:

    • Organic Solvents: Pour into the appropriate Carboy (Halogenated vs. Non-Halogenated).

    • Aqueous Solutions: Collect in a separate "Aqueous Toxic" container. Note: Do not mix with bleach (hypochlorite), as indoles can form chlorinated byproducts.

  • Rinsing: Triple-rinse the original vessel with the primary solvent used. Add rinsate to the waste container.

Scenario C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels.

  • Bagging: Collect all solid debris in a yellow/orange "Biohazard/Chemical Solid" waste bag (depending on facility color coding for chemically contaminated solids).

  • Sealing: Double bag if the debris is wet or heavily contaminated.

  • Disposal: Process as solid hazardous waste for incineration.

Emergency Contingencies (Spill Response)

Spill of Solid Powder:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear nitrile gloves (double layer), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Cleanup:

    • Cover spill with damp paper towels to prevent dust generation.

    • Scoop material into a waste container.[8][9]

    • Clean surface with 1N NaOH (to convert acid to salt and solubilize) followed by water.

Skin Exposure:

  • Immediate Action: Wash with soap and water for 15 minutes.[5]

  • Contraindication: Do not use ethanol or DMSO to clean skin; this will enhance transdermal absorption of the toxin.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 4-(1-methyl-1H-indol-3-yl)butanoic acid FormCheck Determine Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) FormCheck->Debris Bagging Double Bag or Seal in Glass Vial Solid->Bagging SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->Bagging TagSolid Label: 'Toxic Solid' Bagging->TagSolid Incineration High-Temp Incineration TagSolid->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous OxidizerCheck CRITICAL CHECK: Is container free of Oxidizers? Halogenated->OxidizerCheck NonHalogenated->OxidizerCheck pHCheck Check pH (Neutralize if <3) Aqueous->pHCheck OxidizerCheck->Incineration Yes (Safe) pHCheck->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of indole-derivative waste streams.

References

  • PubChem. (n.d.). Compound Summary: 4-(1-methyl-1H-indol-3-yl)butanoic acid (CID 773961).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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